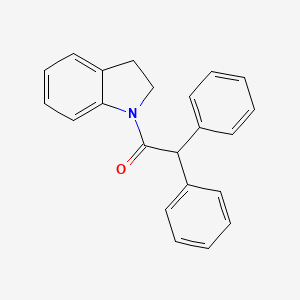![molecular formula C13H18ClNO B6074141 [4-(3,4-dimethylphenoxy)but-2-yn-1-yl]methylamine hydrochloride](/img/structure/B6074141.png)
[4-(3,4-dimethylphenoxy)but-2-yn-1-yl]methylamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(3,4-dimethylphenoxy)but-2-yn-1-yl]methylamine hydrochloride, also known as DMXB-A, is a synthetic compound that has been studied for its potential therapeutic applications in various neurological disorders. It is a selective agonist of the α7 nicotinic acetylcholine receptor, which has been implicated in a range of neurological disorders, including Alzheimer's disease, schizophrenia, and depression. In
Aplicaciones Científicas De Investigación
[4-(3,4-dimethylphenoxy)but-2-yn-1-yl]methylamine hydrochloride has been studied extensively for its potential therapeutic applications in various neurological disorders. It has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. Additionally, it has been found to have antidepressant effects in animal models of depression. [4-(3,4-dimethylphenoxy)but-2-yn-1-yl]methylamine hydrochloride has also been studied for its potential use in the treatment of pain and inflammation.
Mecanismo De Acción
[4-(3,4-dimethylphenoxy)but-2-yn-1-yl]methylamine hydrochloride is a selective agonist of the α7 nicotinic acetylcholine receptor, which is a ligand-gated ion channel that is widely expressed in the brain. Activation of the α7 receptor by [4-(3,4-dimethylphenoxy)but-2-yn-1-yl]methylamine hydrochloride leads to the influx of calcium ions into the cell, which triggers a cascade of intracellular signaling pathways. These pathways are involved in the regulation of synaptic plasticity, neuroprotection, and inflammation.
Biochemical and Physiological Effects
[4-(3,4-dimethylphenoxy)but-2-yn-1-yl]methylamine hydrochloride has been shown to have a range of biochemical and physiological effects in animal models. It has been found to enhance synaptic plasticity and improve cognitive function in animal models of Alzheimer's disease and schizophrenia. Additionally, it has been shown to have antidepressant effects in animal models of depression. [4-(3,4-dimethylphenoxy)but-2-yn-1-yl]methylamine hydrochloride has also been found to have anti-inflammatory effects and to reduce pain in animal models of inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
[4-(3,4-dimethylphenoxy)but-2-yn-1-yl]methylamine hydrochloride has several advantages for use in lab experiments. It is a selective agonist of the α7 receptor, which allows for specific targeting of this receptor in experimental models. Additionally, it has been shown to have low toxicity and to be well-tolerated in animal models. However, [4-(3,4-dimethylphenoxy)but-2-yn-1-yl]methylamine hydrochloride has some limitations for use in lab experiments. It has a relatively short half-life, which can make it difficult to maintain stable levels of the compound in experimental models. Additionally, its effects can be influenced by factors such as age, sex, and genetic background, which can complicate experimental design and interpretation.
Direcciones Futuras
There are several potential future directions for research on [4-(3,4-dimethylphenoxy)but-2-yn-1-yl]methylamine hydrochloride. One area of interest is the development of new synthetic analogs of [4-(3,4-dimethylphenoxy)but-2-yn-1-yl]methylamine hydrochloride that have improved pharmacological properties, such as longer half-lives or increased potency. Additionally, there is interest in exploring the potential therapeutic applications of [4-(3,4-dimethylphenoxy)but-2-yn-1-yl]methylamine hydrochloride in human clinical trials, particularly for the treatment of neurological disorders such as Alzheimer's disease and schizophrenia. Finally, there is ongoing research into the mechanisms of action of [4-(3,4-dimethylphenoxy)but-2-yn-1-yl]methylamine hydrochloride and the downstream signaling pathways that are involved in its effects. This research may provide new insights into the role of the α7 receptor in neurological function and disease.
Métodos De Síntesis
The synthesis of [4-(3,4-dimethylphenoxy)but-2-yn-1-yl]methylamine hydrochloride involves several steps, including the reaction of 4-(3,4-dimethylphenoxy)but-2-yn-1-ol with methylamine hydrochloride in the presence of sodium hydroxide. The resulting product is then purified using chromatography techniques to obtain [4-(3,4-dimethylphenoxy)but-2-yn-1-yl]methylamine hydrochloride hydrochloride. This synthesis method has been optimized to produce high yields of [4-(3,4-dimethylphenoxy)but-2-yn-1-yl]methylamine hydrochloride with high purity.
Propiedades
IUPAC Name |
4-(3,4-dimethylphenoxy)-N-methylbut-2-yn-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO.ClH/c1-11-6-7-13(10-12(11)2)15-9-5-4-8-14-3;/h6-7,10,14H,8-9H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LURKKKJXLOBRDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC#CCNC)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(1-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetyl}-3-piperidinyl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B6074060.png)
![2-[1-(3,5-dimethoxybenzyl)-4-isopropyl-2-piperazinyl]ethanol](/img/structure/B6074065.png)

![ethyl 4-[(2,3-dimethylcyclohexyl)amino]-1-piperidinecarboxylate](/img/structure/B6074087.png)
![2-[4-(2-fluorophenyl)-1-piperazinyl]-6-phenyl-4(3H)-pyrimidinone](/img/structure/B6074091.png)
![N~1~,N~1~-dimethyl-N~4~-{1-[5-methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]ethyl}-1,4-piperidinedicarboxamide](/img/structure/B6074098.png)
![6-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-3-(1-piperidinylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B6074099.png)
![2-(3,4-dimethoxyphenyl)-N-[1-(2-phenylethyl)-3-piperidinyl]acetamide](/img/structure/B6074105.png)



![ethyl 7-(1,5-dimethyl-1H-pyrazol-4-yl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B6074155.png)
![3-hydroxy-1-(3-methylbenzyl)-3-({[(5-methyl-2-thienyl)methyl]amino}methyl)-2-piperidinone](/img/structure/B6074163.png)
![1-{1-[(2Z)-2-fluoro-3-phenyl-2-propenoyl]-3-piperidinyl}-4-(2-methoxyphenyl)piperazine](/img/structure/B6074164.png)